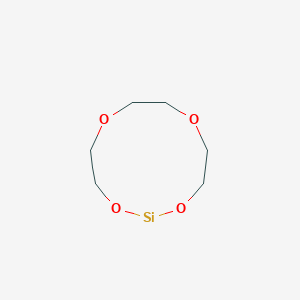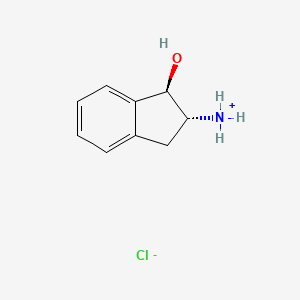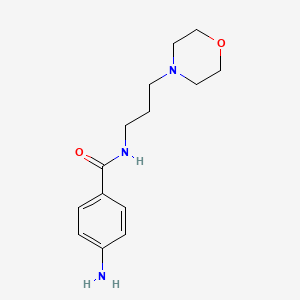
CID 78062352
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “CID 78062352” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78062352” involves multiple steps, starting with the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. This reaction is followed by quenching with an MX aqueous solution to obtain an intermediate. The intermediate is then subjected to further reactions to yield the final compound .
Industrial Production Methods: Industrial production of compound “this compound” typically follows the same synthetic route as described above but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “CID 78062352” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in its structure that are reactive under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Compound “CID 78062352” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Wirkmechanismus
The mechanism of action of compound “CID 78062352” involves its interaction with specific molecular targets. It binds to these targets, altering their function and triggering a cascade of biochemical events. The exact pathways and targets vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Compound “CID 78062352” can be compared with other similar compounds based on its chemical structure and reactivity. Some similar compounds include:
Fondaparinux: A low-molar mass pentasaccharide derivative used to prevent and treat deep-vein thrombosis.
Tranexamic acid: An antifibrinolytic used to reduce or prevent hemorrhagic episodes.
Zoledronic acid: A bisphosphonate used to treat hypercalcemia of malignancy and other bone-related conditions.
These compounds share some structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of “this compound”.
Eigenschaften
CAS-Nummer |
294-60-0 |
|---|---|
Molekularformel |
C6H14O4Si |
Molekulargewicht |
178.26 g/mol |
IUPAC-Name |
1,3,6,9-tetraoxa-2-silacycloundecane |
InChI |
InChI=1S/C6H14O4Si/c1-2-8-4-6-10-11-9-5-3-7-1/h1-6,11H2 |
InChI-Schlüssel |
ARSUDMUWZMSGCJ-UHFFFAOYSA-N |
SMILES |
C1COCCO[Si]OCCO1 |
Kanonische SMILES |
C1COCCO[SiH2]OCCO1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B3257671.png)
![Hydron;lanthanum(3+);1-(2-oxidonaphthalen-1-yl)-3-[[3-oxido-4-(2-oxidonaphthalen-1-yl)naphthalen-2-yl]methoxymethyl]naphthalen-2-olate](/img/structure/B3257674.png)




![2-Hydroxy-4-[methyl(propan-2-yl)amino]benzaldehyde](/img/structure/B3257728.png)
![[(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate](/img/structure/B3257749.png)





